betaARK1 Inhibitor
Overview
Description
The betaARK1 Inhibitor, also known as the beta-Adrenergic Receptor Kinase 1 inhibitor, is a selective inhibitor for the β-Adrenergic Receptor Kinase 1 . It has a CAS Number of 24269-96-3 and is soluble in DMSO up to 10 mM . It is a putative cardioprotective agent .
Chemical Reactions Analysis
The betaARK1 Inhibitor is involved in the inhibition of the β-Adrenergic Receptor Kinase 1 . It does not have inhibitory activity against protein kinase A (PKA) and is selective for GRK2/βARK1 over PKA at concentrations up to 1 mM .
Physical And Chemical Properties Analysis
The betaARK1 Inhibitor is a solid substance that is synthetically produced . . It is soluble in DMSO up to 10 mM .
Scientific Research Applications
Cardiology: Heart Failure Treatment
- Summary of Application : The betaARK1 inhibitor has been used in the treatment of severe heart failure. It has been shown to prolong survival and augment beta blocker therapy in a mouse model of severe heart failure .
- Methods of Application : The experiment involved mating transgenic mice overexpressing a peptide inhibitor of betaARK1 (betaARKct) with transgenic mice overexpressing the sarcoplasmic reticulum Ca (2+)-binding protein, calsequestrin (CSQ) .
- Results : The CSQ/betaARKct mice exhibited a significant increase in mean survival age (15 +/- 1 weeks; P < 0.0001) and showed less cardiac dilation, and cardiac function was significantly improved .
Cardiology: Enhancing Myocardial Function
- Summary of Application : The betaARK1 inhibitor has been used to enhance myocardial function and “rescue” several animal models of heart failure .
- Methods of Application : The experiment involved expressing a peptide inhibitor of betaARK1 (betaARKct) in the heart .
- Results : The overexpression of the betaARKct resulted in a marked prolongation in survival and improved cardiac function in a mouse model of severe cardiomyopathy .
Cardiology: Improving Contractile Function in Failing Human Myocytes
- Summary of Application : The betaARK1 inhibitor has been used to improve contractile function and beta-adrenergic responsiveness in failing human myocytes .
- Methods of Application : The betaARKct was expressed via adenovirus-mediated (AdbetaARKct) gene transfer in ventricular myocytes isolated from hearts explanted from 10 patients with end-stage HF undergoing cardiac transplantation .
- Results : The velocities of both contraction and relaxation in the AdbetaARKct-treated cells were increased in response to the beta-agonist isoproterenol .
Cardiology: Restoring Impaired Biochemical Beta-Adrenergic Receptor Responsiveness
- Summary of Application : The betaARK1 inhibitor has been used to restore impaired biochemical beta-adrenergic receptor responsiveness .
- Methods of Application : The experiment involved interbreeding mice expressing a peptide inhibitor of betaARK1 (betaARKct) with mice expressing a dominant negative form of the CREB transcription factor (CREB (A133) mice) .
Cardiology: Restoring Impaired Biochemical Beta-Adrenergic Receptor Responsiveness
- Summary of Application : The betaARK1 inhibitor has been used to restore impaired biochemical beta-adrenergic receptor responsiveness .
- Methods of Application : The experiment involved interbreeding mice expressing a peptide inhibitor of betaARK1 (betaARKct) with mice expressing a dominant negative form of the CREB transcription factor (CREB (A133) mice) .
- Results : The concurrent expression of the betaARKct peptide and CREB (A133) in mouse hearts resulted in the normalization of elevated betaARK1 levels. This biochemical change resulted in partial restoration of isoproterenol-stimulated adenylate cyclase activity as well as improvement in fractional shortening in response to betaAR stimulation .
Cardiology: Augmenting Beta Blocker Therapy in Severe Heart Failure
- Summary of Application : The betaARK1 inhibitor has been used to augment beta blocker therapy in a mouse model of severe heart failure .
- Methods of Application : The experiment involved the use of a mouse model of severe heart failure .
- Results : The inhibition of betaARK1 was found to prolong survival in this mouse model .
properties
IUPAC Name |
methyl 5-[(E)-2-(5-nitrofuran-2-yl)ethenyl]furan-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO6/c1-17-12(14)10-6-4-8(18-10)2-3-9-5-7-11(19-9)13(15)16/h2-7H,1H3/b3-2+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDJPHSNZGRVPCK-NSCUHMNNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)C=CC2=CC=C(O2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(O1)/C=C/C2=CC=C(O2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
betaARK1 Inhibitor |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.